molecular formula C22H19N7O B7778467 N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide

N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide

Cat. No.: B7778467
M. Wt: 397.4 g/mol
InChI Key: FIICZQVDNBCGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide is a compound that features a benzamide core linked to a propyl chain, which is further substituted with two benzotriazole groups. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide typically involves the reaction of benzotriazole with a suitable propylamine derivative, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives generally involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzotriazole groups can yield benzotriazole oxides, while nucleophilic substitution can introduce various functional groups onto the benzotriazole rings .

Mechanism of Action

The mechanism of action of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide include other benzotriazole derivatives, such as:

Uniqueness

Its ability to undergo multiple types of chemical reactions and its diverse biological activities further highlight its uniqueness .

Biological Activity

N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide is a compound featuring a benzamide core linked to a propyl chain, which is further substituted with two benzotriazole groups. Benzotriazoles are known for their versatile biological activities, including antimicrobial, antifungal, and antitumor properties. This article focuses on the biological activity of this compound and its potential applications in medicinal chemistry.

  • Molecular Formula : C22H19N7O
  • Molecular Weight : 397.433 g/mol
  • CAS Number : 301343-99-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to diverse biological effects .

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound showed varying degrees of antibacterial efficacy. For instance, certain derivatives demonstrated comparable potency to established antibiotics like ciprofloxacin .

Antifungal Activity

This compound has also been evaluated for its antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Compounds containing benzotriazole rings have shown minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against these fungi .

Antitumor Activity

Preliminary studies suggest that benzotriazole derivatives may possess antitumor properties. For example, compounds derived from benzotriazole have been investigated for their ability to inhibit cancer cell proliferation in vitro. The mechanism likely involves interference with specific signaling pathways critical for tumor growth .

Case Studies

Several case studies have highlighted the biological potential of benzotriazole derivatives:

  • Antibacterial Screening :
    A series of synthesized compounds were tested against various bacterial strains using the cup plate diffusion method. Among them, certain derivatives exhibited significant inhibition zones comparable to standard antibiotics .
  • Antifungal Efficacy :
    In a study focusing on antifungal activity, compounds were assessed for their effectiveness against Candida and Aspergillus spp., showing promising results with MIC values indicating strong antifungal potential .
  • Antitumor Research :
    Investigations into the cytotoxic effects of benzotriazole derivatives on cancer cell lines revealed that some compounds could induce apoptosis in tumor cells, suggesting a mechanism that warrants further exploration in drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial ActivityAntifungal ActivityAntitumor Activity
This compoundModerateStrongPromising
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileStrongModerateLimited
N-benzenesulfonylbenzotriazoleWeakStrongEffective

Properties

IUPAC Name

N-[1,3-bis(benzotriazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c30-22(16-8-2-1-3-9-16)23-21(29-20-13-7-5-11-18(20)25-27-29)14-15-28-19-12-6-4-10-17(19)24-26-28/h1-13,21H,14-15H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIICZQVDNBCGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCN2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.